molecular formula C17H17BrFN3O4S B298066 N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

カタログ番号 B298066
分子量: 458.3 g/mol
InChIキー: OZOXYAURGPJTDX-KEBDBYFISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. This compound was first synthesized by Bayer AG and is currently under investigation for its potential use in cancer therapy.

作用機序

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 exerts its anti-cancer effects by inhibiting the activity of RAF kinases, which play a key role in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. By blocking this pathway, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, thereby reducing the blood supply to tumors and inhibiting their growth.
Biochemical and Physiological Effects
N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase-3 and PARP cleavage. This compound also inhibits the phosphorylation of AKT, a key regulator of cell survival, and reduces the expression of cyclin D1, a protein involved in cell cycle progression. In addition, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.

実験室実験の利点と制限

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied in preclinical and clinical settings. It is also commercially available and can be easily synthesized in the laboratory. However, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has some limitations for laboratory experiments. It has low solubility in water and requires the use of organic solvents for its preparation. It also has a short half-life and requires frequent dosing in animal studies.

将来の方向性

There are several future directions for the research and development of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006. One potential direction is the combination of this compound with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is the identification of biomarkers that can predict the response of tumors to N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006, which can help in patient selection and personalized therapy. Additionally, the development of new formulations and delivery systems for N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 can improve its pharmacokinetic properties and reduce its toxicity. Finally, the investigation of the role of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 in other diseases, such as cardiovascular and inflammatory disorders, can expand its therapeutic potential.
Conclusion
In conclusion, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. This compound has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical studies. N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 exerts its anti-cancer effects by inhibiting the activity of RAF, VEGFR, PDGFR, and c-KIT kinases, which are involved in tumor growth, angiogenesis, and metastasis. While N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has several advantages for laboratory experiments, it also has some limitations that need to be addressed. Finally, there are several future directions for the research and development of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006, which can expand its therapeutic potential and improve its clinical efficacy.

合成法

The synthesis of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 involves a multi-step process that starts with the reaction of 5-bromo-2-methoxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with ethyl acetoacetate to yield the β-diketone derivative, which is further reacted with 4-fluoroaniline and methanesulfonyl chloride to obtain the final product.

科学的研究の応用

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several protein kinases, including RAF, VEGFR, PDGFR, and c-KIT, which are involved in tumor growth, angiogenesis, and metastasis. This compound has been tested in various preclinical and clinical studies for the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

特性

製品名

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

分子式

C17H17BrFN3O4S

分子量

458.3 g/mol

IUPAC名

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-fluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H17BrFN3O4S/c1-26-16-8-3-13(18)9-12(16)10-20-21-17(23)11-22(27(2,24)25)15-6-4-14(19)5-7-15/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+

InChIキー

OZOXYAURGPJTDX-KEBDBYFISA-N

異性体SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

正規SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。